molecular formula C6H9N3O3S B11487687 2-(2-Methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-ethanol

2-(2-Methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-ethanol

Cat. No.: B11487687
M. Wt: 203.22 g/mol
InChI Key: RGEJMIIHSCQDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ETHAN-1-OL is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitro group at the 4-position and a methyl group at the 2-position of the imidazole ring, with a sulfanyl group linking the imidazole to an ethan-1-ol moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ETHAN-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

Properties

Molecular Formula

C6H9N3O3S

Molecular Weight

203.22 g/mol

IUPAC Name

2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]ethanol

InChI

InChI=1S/C6H9N3O3S/c1-4-7-5(9(11)12)6(8-4)13-3-2-10/h10H,2-3H2,1H3,(H,7,8)

InChI Key

RGEJMIIHSCQDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCCO

solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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